molecular formula C25H22N2 B12927108 9-(4-(Pyrrolidin-1-yl)styryl)acridine

9-(4-(Pyrrolidin-1-yl)styryl)acridine

Cat. No.: B12927108
M. Wt: 350.5 g/mol
InChI Key: CNTHLABOGONUQY-DTQAZKPQSA-N
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Description

9-(4-(Pyrrolidin-1-yl)styryl)acridine is a compound that combines the structural features of acridine and pyrrolidine. Acridine is a heterocyclic organic compound known for its applications in medicinal chemistry, while pyrrolidine is a saturated five-membered ring containing nitrogen. The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

The synthesis of 9-(4-(Pyrrolidin-1-yl)styryl)acridine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

9-(4-(Pyrrolidin-1-yl)styryl)acridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the acridine ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(4-(Pyrrolidin-1-yl)styryl)acridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9-(4-(Pyrrolidin-1-yl)styryl)acridine involves its interaction with biological targets such as DNA and proteins. The acridine moiety is known to intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

9-(4-(Pyrrolidin-1-yl)styryl)acridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

IUPAC Name

9-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]acridine

InChI

InChI=1S/C25H22N2/c1-3-9-24-22(7-1)21(23-8-2-4-10-25(23)26-24)16-13-19-11-14-20(15-12-19)27-17-5-6-18-27/h1-4,7-16H,5-6,17-18H2/b16-13+

InChI Key

CNTHLABOGONUQY-DTQAZKPQSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C/C3=C4C=CC=CC4=NC5=CC=CC=C53

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=CC3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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